
MLN-4760
Descripción general
Descripción
ORE-1001 es un compuesto de molécula pequeña que se ha investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades inflamatorias intestinales como la colitis ulcerosa leve a moderada. Funciona como un inhibidor de la enzima convertidora de angiotensina 2, que juega un papel en la regulación de la presión arterial y la inflamación .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ORE-1001 implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso típicamente incluye los siguientes pasos:
Formación del anillo de imidazol: Este paso involucra la reacción de un precursor adecuado con reactivos como el cloruro de 3,5-diclorobencilo para formar el anillo de imidazol.
Introducción del grupo ácido carboxílico: El grupo ácido carboxílico se introduce a través de una serie de reacciones que involucran el uso de grupos protectores y la posterior desprotección.
Reacciones de acoplamiento: El paso final implica el acoplamiento del intermedio de imidazol con un derivado de aminoácido adecuado para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de ORE-1001 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Se emplean técnicas como la cristalización y la cromatografía para purificar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
ORE-1001 se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, a menudo usando reactivos como haluros.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los haluros y otros nucleófilos se usan comúnmente en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Cardiovascular Diseases
MLN-4760 has been investigated for its role in managing hypertension and associated cardiovascular conditions. Its ability to inhibit ACE2 can potentially lead to increased angiotensin II levels, influencing vascular tone and blood pressure regulation.
- Case Study : A study mimicking SARS-CoV-2 infection in spontaneously hypertensive rats found that low doses of this compound had complex effects on cardiovascular health. While it exhibited pro-obesogenic effects and altered renin-angiotensin system activity, it did not exacerbate pre-existing hypertension .
Viral Infections
The inhibition of ACE2 by this compound has significant implications for viral infections, particularly those caused by coronaviruses.
- SARS-CoV-2 Interaction : this compound effectively blocks the interaction between the spike protein of SARS-CoV-2 and human ACE2. This blockade may prevent viral entry into host cells, suggesting a potential application in treating COVID-19 . However, it was also observed that while this compound inhibits ACE2 activity, it does not completely prevent the binding of SARS-CoV-2 spike protein to ACE2 .
Data Tables
Case Studies
- Study on Oxidative Stress :
- Cardiovascular Pathology Study :
Mecanismo De Acción
ORE-1001 ejerce sus efectos inhibiendo la actividad de la enzima convertidora de angiotensina 2. Esta enzima está involucrada en la conversión de angiotensina II en angiotensina 1-7, que tiene efectos vasodilatadores y antiinflamatorios. Al inhibir esta enzima, ORE-1001 reduce la producción de angiotensina 1-7, lo que lleva a una disminución de la inflamación y la modulación de la presión arterial .
Comparación Con Compuestos Similares
Compuestos similares
MLN-4760: Otro inhibidor de la enzima convertidora de angiotensina 2 con propiedades y aplicaciones similares.
GL-1001: Un compuesto con efectos inhibitorios comparables sobre la enzima convertidora de angiotensina 2
Singularidad
ORE-1001 es único debido a su estructura molecular específica, que permite la inhibición selectiva de la enzima convertidora de angiotensina 2. Esta selectividad lo convierte en un candidato prometedor para aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades inflamatorias .
Actividad Biológica
MLN-4760 is a selective inhibitor of the angiotensin-converting enzyme 2 (ACE2) that has garnered attention for its potential therapeutic applications, particularly in the context of hypertension and viral infections such as COVID-19. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and implications for treatment.
This compound functions primarily as an ACE2 inhibitor, affecting the renin-angiotensin system (RAS). By inhibiting ACE2, it alters the balance between angiotensin II and angiotensin-(1-7), potentially leading to various physiological effects. The inhibition of ACE2 has been linked to increased oxidative stress and inflammation, which are critical factors in cardiovascular diseases.
Key Findings:
- Inhibition of ACE2 : this compound demonstrates significant selectivity for ACE2 over ACE, with varying degrees of efficacy among its isomers. For instance, this compound-B exhibited a 20-fold selectivity for ACE2 in human mononuclear cells compared to ACE .
- Oxidative Stress Induction : Studies indicate that this compound induces oxidative stress, leading to increased levels of hydrogen sulfide (H₂S) and activation of compensatory mechanisms involving nitric oxide (NO) signaling .
Pharmacological Effects
The biological activity of this compound has been evaluated through various experimental models. Below is a summary of notable pharmacological effects observed in studies:
Case Study 1: Oxidative Stress and Compensatory Mechanisms
In a study involving SHRs, this compound treatment resulted in increased plasma H₂S levels and upregulation of H₂S-producing enzymes (Mpst, Cth, Cbs). This was associated with enhanced expression of antioxidant genes, suggesting a compensatory response to oxidative damage induced by the drug .
Case Study 2: Selectivity and Efficacy
Research comparing the efficacy of this compound isomers revealed that while all isomers inhibited ACE activity, this compound-B was more effective than its racemic counterpart in human mononuclear cells. This suggests potential for targeted therapy based on specific isomer selection .
Implications for Treatment
The biological activity of this compound indicates its potential use in treating conditions related to dysregulated RAS activity. However, the induction of oxidative stress raises concerns about its long-term safety profile. Further research is needed to fully understand the implications of these findings, particularly regarding its use in hypertensive patients and individuals at risk for viral infections.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and purifying MLN-4760 and its derivatives?
this compound is synthesized via a multi-step organic process, starting with (3,5-dichlorophenyl)methanol to form the core imidazole structure. Fluorinated derivatives (e.g., F-MLN-4760) replace chlorophenyl groups with fluorophenyl or fluoropyridine moieties during synthesis. Tert-butyl protection of carboxylic acid groups is critical for radiofluorination stability. Purification uses HPLC, with diastereoisomers identified by comparing retention times to commercial (S,S)-MLN-4760. Overall yields for this compound and derivatives range from 5–7%, with >99% purity confirmed via HRMS and NMR .
Q. How is the structural identity of this compound validated in experimental settings?
Structural validation combines high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography. HRMS and NMR confirm molecular weight and functional group integrity. Co-crystallization with human ACE2 (hACE2) validates binding modes, showing direct interaction between this compound’s carboxylate group and the zinc ion in ACE2’s peptidase domain. X-ray diffraction at 2.5 Å resolution confirms stereochemical (S,S)-configuration .
Q. What standardized protocols exist for assessing this compound’s ACE2 inhibitory activity in vitro?
ACE2 binding affinity is quantified using competitive displacement assays with [³H]this compound in HEK-ACE2 cells. Cells are incubated with radiolabeled this compound and increasing concentrations of test compounds. IC₅₀ values are calculated by normalizing displacement curves, with this compound’s IC₅₀ reported as 0.44 nM. Parallel assays for selectivity (e.g., against bovine carboxypeptidase A) ensure specificity .
Advanced Research Questions
Q. How can radiofluorinated this compound derivatives be designed for PET imaging of ACE2 in vivo?
Radiofluorinated tracers (e.g., [¹⁸F]F-MLN-4760) are synthesized via nucleophilic aromatic substitution (SNAr) on pyridine precursors, avoiding toxic stannylated intermediates. Tert-butyl protection of carboxylic acids enables mild deprotection post-radiolabeling. Preclinical validation involves uptake studies in HEK-ACE2 cells and computational modeling to confirm conserved binding modes. Derivatives show 3–7× lower ACE2 affinity than this compound but retain sufficient targeting for imaging .
Q. What computational approaches predict this compound’s binding dynamics with ACE2?
Molecular dynamics (MD) simulations and homology modeling based on hACE2/MLN-4760 co-crystal structures (PDB: 1R4L) reveal key interactions. Simulations show this compound stabilizes ACE2’s closed conformation via zinc coordination, but SARS-CoV-2 spike protein binding reopens the active site, displacing the inhibitor. Free-energy perturbation calculations validate binding energetics .
Q. How should researchers resolve contradictory data on this compound’s effects on neutrophil migration?
this compound reduces neutrophil recruitment in murine airway models (oral dosing, 24h) but increases CD11b+ cells in other studies. Contradictions may arise from dosage (100 μM vs. lower concentrations) or administration routes (oral vs. systemic). Standardizing in vivo protocols (e.g., flow cytometry for myeloid cell quantification) and controlling for ACE2-independent pathways (e.g., P38 MAPK/AP-1 signaling) are critical .
Q. What mechanisms underlie this compound’s pro-oxidative effects in hypertensive models?
Chronic low-dose this compound (subcutaneous infusion in SHRs) elevates oxidative stress markers (e.g., lipid peroxidation) but upregulates NRF2-mediated antioxidant genes (e.g., Nfe2l2). Compensatory increases in hydrogen sulfide (H₂S) and nitric oxide (NO) mitigate hypertension exacerbation. Researchers should quantify H₂S (methylene blue assay) and NO (Griess reagent) alongside RNA-seq for antioxidant pathways .
Q. Does this compound restore ACE2 enzymatic activity when displaced by viral spike proteins?
MD simulations show SARS-CoV-2 spike RBD binding displaces this compound from ACE2’s active site, reverting it to an open conformation. Surface plasmon resonance (SPR) confirms no direct RBD-MLN-4760 interaction. To test functional restoration, measure ACE2 enzymatic activity (e.g., fluorogenic substrate cleavage) in co-incubation assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s ACE2 inhibition?
SAR focuses on modifying the chlorophenyl and imidazole moieties. Fluorine substitution at the para-position (F-MLN-4760) retains binding, while pyridine derivatives (F-Aza-MLN-4760) reduce affinity 7-fold. Computational docking screens and alanine scanning mutagenesis of ACE2 identify residues critical for inhibitor binding (e.g., His345, Glu375) .
Q. What experimental controls are essential when assessing this compound’s anti-inflammatory effects?
Include ACE2 knockout models to distinguish on-target effects from off-target pathways (e.g., AP-1/P38 MAPK). Use LPS-challenged hepatocytes to quantify IL-6/TNF-α suppression and Western blotting for phospho-P38. Dose-response studies (10⁻⁷–10⁻⁵ M this compound) clarify concentration-dependent effects .
Propiedades
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O4/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCRGGIJNDEAB-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184609 | |
Record name | GL-1001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305335-31-3 | |
Record name | GL-1001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305335313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORE-1001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GL-1001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORE-1001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LD0ZHV25K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.